molecular formula C12H17NO B8784915 2-[(3-Methylphenyl)methyl]-morpholine

2-[(3-Methylphenyl)methyl]-morpholine

Cat. No.: B8784915
M. Wt: 191.27 g/mol
InChI Key: STZVAUCDPJMNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylphenyl)methyl]-morpholine is a morpholine derivative featuring a 3-methylbenzyl substituent at the morpholine nitrogen. Its molecular formula is C₁₂H₁₇NO, with a calculated molecular weight of 191.27 g/mol. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity through substituent effects .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]morpholine

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-13H,5-6,8-9H2,1H3

InChI Key

STZVAUCDPJMNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CNCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-[(3-Methylphenyl)methyl]-morpholine with four structurally related morpholine derivatives, emphasizing substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications
2-[(3-Methylphenyl)methyl]-morpholine 3-Methylbenzyl C₁₂H₁₇NO 191.27 Not reported Likely moderate lipophilicity; potential intermediate in drug synthesis
2-[3-(Trifluoromethyl)phenyl]morpholine 3-Trifluoromethylphenyl C₁₁H₁₂F₃NO 231.21 132 @ 10 Torr High lipophilicity (CF₃ group); used as a synthetic intermediate
4-[2-(Methylsulphonyl)phenyl]morpholine 2-Methylsulphonylphenyl C₁₁H₁₅NO₃S 241.31 Not reported Polar, hydrogen-bonding capacity; R&D applications in pharmaceuticals
3-(3-Bromophenyl)morpholine 3-Bromophenyl C₁₀H₁₂BrNO 258.12 Not reported Heavy atom (Br) for crystallography; SAR studies in medicinal chemistry
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine 2-Fluoro-3-methoxybenzyl C₁₂H₁₅FNO₂ 236.25 Not reported Enhanced solubility (methoxy); potential CNS activity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methyl group in 2-[(3-Methylphenyl)methyl]-morpholine is electron-donating, increasing aromatic ring electron density compared to electron-withdrawing groups like trifluoromethyl (CF₃) or methylsulphonyl (SO₂CH₃). This may reduce binding affinity to targets requiring electron-deficient aromatic interactions .
  • Lipophilicity : The trifluoromethyl derivative () exhibits higher lipophilicity (logP ~2.8 estimated) than the methyl-substituted compound (logP ~2.2), influencing membrane permeability and metabolic stability .

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